1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine is a chemical compound with the molecular formula and a molecular weight of approximately . This compound belongs to the class of benzazepines, which are characterized by their bicyclic structure containing a seven-membered ring fused to a six-membered aromatic ring. The compound is notable for its potential applications in pharmacology due to its structural features that may influence biological activity.
1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine is classified as:
The synthesis of 1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions that promote the formation of the azepine ring.
1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine can undergo various chemical reactions:
These reactions typically require specific catalysts or reagents and may be sensitive to temperature and pressure conditions.
The mechanism of action for 1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine is not fully elucidated but is believed to interact with neurotransmitter systems in the brain.
It may act as an antagonist or modulator at certain receptor sites due to its structural similarity to other known psychoactive compounds. Research indicates potential interactions with dopamine and serotonin receptors .
The physical and chemical properties suggest that this compound could be explored for various applications in medicinal chemistry due to its stability and reactivity profile.
1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine has potential scientific uses including:
This compound represents a valuable subject for further research due to its unique structure and potential biological activities.
1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo[d]azepine (specifically referenced as R-(+)-6-Br-APB or its structural analogs) acts as a potent and selective partial agonist at dopamine D1-like receptors. In vitro binding studies demonstrate its high affinity for D1 receptors, with an IC₅₀ value of 19.7 nM for D1-like receptor binding, compared to 2,425 nM for D2-like receptors—indicating approximately 123-fold selectivity for D1-like subtypes [9]. This benzazepine derivative's efficacy profile is characterized by intermediate intrinsic activity, positioning it between full agonists (e.g., dihydrexidine) and antagonists (e.g., SCH39166). Functional assays in primate models further validate its partial agonism, where it elicits eye blink responses at significantly higher rates (2–3-fold) than D2 agonists like (+)-PHNO, serving as a behavioral biomarker for D1 receptor engagement [3]. The allyl and bromo substituents at the 3- and 6-positions of the benzazepine scaffold are critical for optimizing D1 affinity while minimizing D2 cross-reactivity [6].
Table 1: In Vitro Binding Profile of 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo[d]azepine Analogs
Compound | D1-like IC₅₀ (nM) | D2-like IC₅₀ (nM) | Selectivity Ratio (D1:D2) |
---|---|---|---|
R-6-Br-APB | 19.7 | 2,425 | 1:123 |
SKF 38393 (reference) | 135 | >10,000 | 1:>74 |
Fenoldopam | 17 | >10,000 | 1:>588 |
Rodent studies reveal stark species-specific differences in D1 versus D2 receptor responses. In Sprague-Dawley rats, the selective D2 agonist quinelorane robustly disrupts sensorimotor gating (measured by prepulse inhibition (PPI) and increases locomotion. In contrast, 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo[d]azepine analogs (e.g., R-6-Br-APB) produce PPI deficits and hyperlocomotion in both rats and mice through D1 receptor activation. Specifically:
Table 2: Species/Strain-Specific Responses to Dopamine Agonists
Model | D1 Agonist Effect (R-6-Br-APB) | D2 Agonist Effect (Quinelorane) |
---|---|---|
Sprague-Dawley rats | ↓ PPI, ↑ locomotion | ↓↓↓ PPI, ↑↑↑ locomotion |
Swiss-Webster mice | ↓↓ PPI, ↑↑ locomotion | No effect |
C57BL/6J mice | ↓↓ PPI, ↑↑ locomotion | No effect |
DBA/2J mice | No PPI change | No effect |
The allyl group at the 3-position and the phenyl ring at N1 of the benzazepine core are structural determinants of receptor interaction kinetics and blood-brain barrier penetration:
Pharmacological blockade studies confirm the D1-selective mechanism of 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo[d]azepine derivatives:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2